molecular formula C20H24IN5O2 B2821328 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946313-59-3

4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2821328
CAS No.: 946313-59-3
M. Wt: 493.349
InChI Key: BFSXSALYVMJXQQ-UHFFFAOYSA-N
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Description

4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl group, a piperazine ring, a methyl-substituted pyrimidine, and a morpholine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps:

  • Formation of the Iodobenzoyl Intermediate: : The synthesis begins with the iodination of benzoyl chloride to form 3-iodobenzoyl chloride. This reaction is usually carried out using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

  • Piperazine Derivative Formation: : The next step involves the reaction of 3-iodobenzoyl chloride with piperazine to form 4-(3-iodobenzoyl)piperazine. This reaction is typically conducted in an organic solvent like dichloromethane under reflux conditions.

  • Pyrimidine Ring Formation: : The 4-(3-iodobenzoyl)piperazine is then reacted with 2-chloro-6-methylpyrimidine to form the pyrimidine derivative. This step often requires a base such as potassium carbonate and is carried out under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).

  • Morpholine Addition: : Finally, the pyrimidine derivative is reacted with morpholine to yield the target compound. This step is typically performed in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodinated benzoyl group, where the iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, particularly at the piperazine and morpholine rings, which can alter the electronic properties and biological activity of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine and piperazine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or sulfoxides.

    Hydrolysis Products: Hydrolysis can yield smaller fragments such as 3-iodobenzoic acid and derivatives of piperazine and morpholine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[4-(4-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine: This compound is similar but features a different position of the iodine atom on the benzoyl group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and pyrimidine moieties but has different substituents.

Uniqueness

The uniqueness of 4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodinated benzoyl group, in particular, can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-iodophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24IN5O2/c1-15-13-18(24-9-11-28-12-10-24)23-20(22-15)26-7-5-25(6-8-26)19(27)16-3-2-4-17(21)14-16/h2-4,13-14H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSXSALYVMJXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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